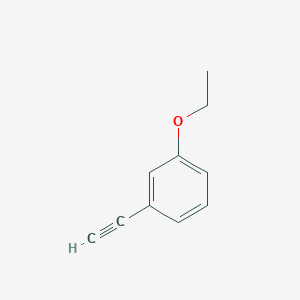

1-Ethoxy-3-ethynylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHPKYAAABZZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922735-06-6 | |

| Record name | 1-ethoxy-3-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Ethoxy-3-ethynylbenzene from 3-Ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and reliable synthetic route for the preparation of 1-ethoxy-3-ethynylbenzene, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 3-ethoxyaniline, and proceeds through a two-step sequence involving a Sandmeyer reaction to generate the key intermediate, 1-ethoxy-3-iodobenzene, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl moiety. This guide offers a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanisms, critical safety considerations, and a summary of the required reagents and expected outcomes. The content is structured to provide both a practical laboratory guide and a deeper understanding of the chemical principles involved, catering to researchers and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of Arylalkynes

Arylalkynes, such as this compound, are pivotal structural motifs in a wide array of functional molecules. Their rigid, linear geometry and electron-rich triple bond make them indispensable in the construction of complex molecular architectures. In the pharmaceutical industry, the ethynyl group is often incorporated into drug candidates to enhance binding affinity, improve metabolic stability, or modulate pharmacokinetic properties. Furthermore, arylalkynes serve as versatile intermediates in a variety of powerful chemical transformations, including click chemistry, cycloaddition reactions, and further cross-coupling reactions, making them a cornerstone of modern synthetic organic chemistry.[1][2]

This guide focuses on a practical and efficient laboratory-scale synthesis of this compound, providing the necessary detail for its successful implementation.

Overall Synthetic Strategy

The transformation of 3-ethoxyaniline to this compound is most effectively achieved through a two-stage process. The initial step involves the conversion of the amino group of 3-ethoxyaniline into a more versatile leaving group, specifically an iodide, via a Sandmeyer reaction. The resulting 1-ethoxy-3-iodobenzene then serves as the substrate for the introduction of the ethynyl group in the second step, which is accomplished through a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-Ethoxy-3-iodobenzene via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of primary arylamines into a variety of functional groups via a diazonium salt intermediate.[3][4] In this initial stage, 3-ethoxyaniline is first diazotized using sodium nitrite in an acidic medium to form the corresponding diazonium salt. This unstable intermediate is then immediately treated with potassium iodide to yield 1-ethoxy-3-iodobenzene.

Mechanistic Insights: Diazotization and Iodination

The diazotization process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, such as sulfuric acid.[5] The nitrous acid is then protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 3-ethoxyaniline then attacks the nitrosonium ion, leading to the formation of an N-nitrosamine after deprotonation. Tautomerization and subsequent protonation and loss of water generate the diazonium ion.

The subsequent iodination step is believed to proceed via a radical mechanism. The iodide ion acts as a nucleophile, and in the presence of copper salts (though not strictly required for iodination as for other halides), an electron transfer can occur, leading to the formation of an aryl radical and iodine radical.[6] These radicals then combine to form the final product, 1-ethoxy-3-iodobenzene, with the liberation of nitrogen gas.

Experimental Protocol: 1-Ethoxy-3-iodobenzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Ethoxyaniline | 137.18 | 10.0 g | 0.0729 |

| Sulfuric Acid (98%) | 98.08 | 15 mL | - |

| Deionized Water | 18.02 | 100 mL | - |

| Sodium Nitrite | 69.00 | 5.5 g | 0.0797 |

| Potassium Iodide | 166.00 | 14.5 g | 0.0873 |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Saturated Sodium Thiosulfate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-ethoxyaniline (10.0 g, 0.0729 mol) and deionized water (50 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (15 mL) dropwise while maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve sodium nitrite (5.5 g, 0.0797 mol) in deionized water (20 mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 and 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

-

In another beaker, dissolve potassium iodide (14.5 g, 0.0873 mol) in deionized water (30 mL).

-

Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), saturated sodium thiosulfate solution (50 mL) to remove any residual iodine, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-ethoxy-3-iodobenzene can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-80%

Safety Precautions for Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[7][8] It is imperative to adhere to the following safety protocols:

-

Temperature Control: Always maintain the reaction temperature below 5 °C during the diazotization step. Higher temperatures can lead to the uncontrolled decomposition of the diazonium salt.[7]

-

In Situ Use: The generated diazonium salt should be used immediately in the subsequent reaction without isolation.[8]

-

Avoid Excess Nitrite: Use a stoichiometric or slight excess of sodium nitrite. Quench any unreacted nitrous acid with sulfamic acid if necessary.[7]

-

Proper Venting: The reaction generates nitrogen gas, so ensure the apparatus is not sealed and is adequately vented.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Step 2: Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][9][10] In this step, 1-ethoxy-3-iodobenzene is coupled with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The TMS group is then easily removed under mild basic conditions to yield the final product.

Mechanistic Insights: The Sonogashira Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][11]

Caption: Simplified mechanism of the Sonogashira coupling reaction.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (1-ethoxy-3-iodobenzene) to form a Pd(II) intermediate.

-

Copper Cycle: Concurrently, the copper(I) iodide co-catalyst coordinates with the terminal alkyne. In the presence of a base (e.g., triethylamine), the alkyne is deprotonated to form a copper acetylide species.

-

Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium center, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Ethoxy-3-iodobenzene | 248.05 | 10.0 g | 0.0403 |

| (Trimethylsilyl)acetylene | 98.22 | 4.75 g (6.9 mL) | 0.0484 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 283 mg | 0.000403 |

| Copper(I) Iodide | 190.45 | 77 mg | 0.000403 |

| Triethylamine | 101.19 | 15 mL | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Potassium Carbonate | 138.21 | 1.0 g | 0.0072 |

| Methanol | 32.04 | 50 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Ammonium Chloride | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

Part A: Sonogashira Coupling

-

To a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-ethoxy-3-iodobenzene (10.0 g, 0.0403 mol), bis(triphenylphosphine)palladium(II) dichloride (283 mg, 1 mol%), and copper(I) iodide (77 mg, 1 mol%).

-

Add anhydrous tetrahydrofuran (THF, 100 mL) and triethylamine (15 mL).

-

To the stirred solution, add (trimethylsilyl)acetylene (6.9 mL, 0.0484 mol) dropwise.

-

Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalysts and salts, washing the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with saturated ammonium chloride solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ((3-ethoxyphenyl)ethynyl)trimethylsilane. This intermediate can be used in the next step without further purification.

Part B: Deprotection of the Trimethylsilyl Group

-

Dissolve the crude ((3-ethoxyphenyl)ethynyl)trimethylsilane in methanol (50 mL) in a 250 mL round-bottom flask.

-

Add potassium carbonate (1.0 g, 0.0072 mol) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[12][13]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add deionized water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 80-90% (over two steps)

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This compound [14]

-

Molecular Formula: C₁₀H₁₀O

-

Molecular Weight: 146.19 g/mol

Conclusion

The synthetic route detailed in this guide, employing a Sandmeyer reaction followed by a Sonogashira coupling, represents an efficient and reliable method for the preparation of this compound from 3-ethoxyaniline. By providing a thorough understanding of the experimental procedures, underlying mechanisms, and critical safety considerations, this document serves as a valuable resource for researchers and professionals engaged in organic synthesis. The successful implementation of this synthesis will provide access to a versatile building block for the development of novel pharmaceuticals and advanced materials.

References

-

Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.

-

ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

- Baran, P. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7057–7059.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.

- Singh, R., & Nolan, S. P. (2015). One-Pot Tandem Hiyama Alkynylation/Cyclizations by Palladium(II) Acyclic Diaminocarbene (ADC) Complexes Yielding Biologically Relevant Benzofuran Scaffolds. Molecules, 20(10), 18451-18469.

- Fleming, I. (2002). Some Aspects of the Chemistry of Alkynylsilanes. Arkivoc, 2003(7), 145-168.

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 1-Ethoxy-4-ethynylbenzene | C10H10O | CID 2775124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. DSpace [repository.kaust.edu.sa]

- 11. youtube.com [youtube.com]

- 12. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethoxy-3-ethynylbenzene: Synthesis, Properties, and Handling

This technical guide provides a comprehensive overview of 1-Ethoxy-3-ethynylbenzene, a member of the substituted phenylacetylene family of compounds. While specific experimental data for this particular isomer is not widely available in the public domain, this document leverages data from its close structural analogs to provide a robust profile for researchers, scientists, and professionals in drug development. The information presented herein is intended to serve as a valuable resource for anticipating the chemical behavior, physical properties, and safe handling of this compound.

Introduction and Chemical Identity

This compound, also known as m-ethoxyphenylethyne or 3-ethoxyphenylacetylene, is an aromatic organic compound characterized by an ethoxy group and an ethynyl group attached to a benzene ring at the meta positions. The terminal alkyne functionality makes it a valuable synthon in various organic transformations, particularly in cross-coupling reactions for the construction of more complex molecular architectures.

Note on CAS Number: A specific CAS Registry Number for this compound could not be definitively identified in a comprehensive search of chemical databases. For reference, the CAS numbers of its close analogs are provided in the comparative data table below. The absence of a dedicated CAS number suggests that this compound may not be commercially available and has not been extensively characterized in the literature.

Physicochemical Properties: A Comparative Analysis

Due to the lack of specific experimental data for this compound, its physical properties are estimated based on the known values of its structural isomers and analogs. The following table provides a comparison with 1-Ethynyl-3-methoxybenzene and 1-Ethoxy-4-ethynylbenzene.

| Property | This compound (Estimated) | 1-Ethynyl-3-methoxybenzene[1] | 1-Ethoxy-4-ethynylbenzene | 1-Ethyl-3-ethynylbenzene |

| Molecular Formula | C₁₀H₁₀O | C₉H₈O[1] | C₁₀H₁₀O | C₁₀H₁₀ |

| Molecular Weight | 146.19 g/mol | 132.16 g/mol [1] | 146.19 g/mol | 130.19 g/mol [2] |

| CAS Number | Not Found | 768-70-7[1] | 79887-14-2 | 29074-77-9[2] |

| Appearance | Likely a colorless to pale yellow liquid | - | - | - |

| Boiling Point | ~200-220 °C | - | - | - |

| Density | ~0.95-1.05 g/mL | - | - | - |

| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons). Insoluble in water. | - | - | - |

Rationale for Estimations: The estimated boiling point is extrapolated from the trend observed in similar aromatic compounds where the ethoxy substituent generally leads to a higher boiling point compared to a methoxy group due to increased molecular weight and van der Waals forces. The density is expected to be slightly less than that of water, which is typical for many aromatic hydrocarbons and their ether derivatives.

Synthesis of this compound: The Sonogashira Coupling

The most probable and efficient synthetic route to this compound is the Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

General Reaction Scheme

The synthesis would involve the coupling of 1-bromo-3-ethoxybenzene (or 1-iodo-3-ethoxybenzene) with a protected or terminal acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Sources

Spectroscopic Elucidation of 1-Ethoxy-3-ethynylbenzene: A Technical Guide

Introduction

1-Ethoxy-3-ethynylbenzene is an aromatic compound featuring an ethoxy and an ethynyl group substituted on a benzene ring at the meta position. This substitution pattern governs the electronic and steric environment of the molecule, which in turn dictates its unique spectroscopic signature. Understanding this signature is crucial for confirming its synthesis, assessing its purity, and predicting its reactivity. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing a detailed interpretation of the key features of each.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the ethoxy group protons, and the acetylenic proton. The chemical shifts are influenced by the electronic effects of the substituents. The ethoxy group is an electron-donating group, while the ethynyl group is a weakly electron-withdrawing group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~7.25 | t | 1H | H-5 | The triplet multiplicity arises from coupling to two adjacent aromatic protons (H-4 and H-6). |

| ~7.05 | d | 1H | H-6 | This proton is ortho to the ethynyl group and meta to the ethoxy group, resulting in a downfield shift. |

| ~6.95 | s | 1H | H-2 | This proton is situated between the two substituents and is expected to be a singlet or a narrow triplet. |

| ~6.85 | d | 1H | H-4 | This proton is ortho to the ethoxy group, which is electron-donating, causing an upfield shift compared to other aromatic protons. |

| ~4.05 | q | 2H | -OCH₂CH₃ | The quartet arises from coupling to the three protons of the methyl group. |

| ~3.05 | s | 1H | -C≡CH | The acetylenic proton is a sharp singlet and its chemical shift is characteristic of terminal alkynes. |

| ~1.42 | t | 3H | -OCH₂CH₃ | The triplet is due to coupling with the two protons of the methylene group. |

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.

-

Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to achieve good signal dispersion.

-

Acquisition Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Causality Behind the Shift |

| ~158.5 | C-1 (C-OEt) | This carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift. |

| ~129.5 | C-5 | Aromatic CH carbon. |

| ~124.5 | C-3 (C-C≡CH) | This carbon is deshielded due to the sp-hybridization and the proximity to the aromatic ring. |

| ~123.0 | C-6 | Aromatic CH carbon. |

| ~117.0 | C-4 | Aromatic CH carbon shielded by the ortho-ethoxy group. |

| ~116.5 | C-2 | Aromatic CH carbon shielded by the ortho-ethoxy group. |

| ~83.0 | -C≡CH | The sp-hybridized carbon of the alkyne. |

| ~77.5 | -C≡CH | The sp-hybridized carbon of the alkyne bearing the proton. |

| ~63.5 | -OCH₂CH₃ | The methylene carbon is attached to the oxygen atom. |

| ~14.8 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300 | Strong, sharp | C-H stretch | Terminal Alkyne |

| ~2100 | Medium, sharp | C≡C stretch | Alkyne |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2980-2850 | Medium | C-H stretch | Aliphatic (Ethoxy) |

| ~1600, 1480 | Medium | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl Ether |

The presence of a sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond, while the peak around 2100 cm⁻¹ confirms the presence of the carbon-carbon triple bond. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether linkage.

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: For a liquid sample, a small drop is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.

-

Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Scan: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 131 | Medium | [M - CH₃]⁺ |

| 118 | High | [M - C₂H₄]⁺ (Loss of ethylene via McLafferty rearrangement) |

| 117 | Medium | [M - C₂H₅]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak at m/z 146 would confirm the molecular formula C₁₀H₁₀O. The fragmentation pattern, particularly the loss of an ethyl group (m/z 117) and ethylene (m/z 118), is characteristic of an ethoxybenzene derivative.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, or a direct insertion probe.

-

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow and Data Integration

The structural elucidation of this compound is a process of integrating the information from these different spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures and the methodologies for their acquisition, researchers can confidently identify and characterize this molecule. The integration of data from these complementary techniques provides a self-validating system for structural confirmation, which is a cornerstone of scientific integrity in chemical research.

References

-

PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Investigations of Donor–Acceptor Interactions in 1,3,5-Tris-(3-Methoxy & 3-Methyl Carboxy) Phenyl Ethynyl Benzene Derivatives Using Experimental and DFT Study. Retrieved from [Link]

The Solubility Profile of 1-Ethoxy-3-ethynylbenzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 1-ethoxy-3-ethynylbenzene in common organic solvents. In the absence of direct experimental data, this document leverages theoretical principles, analysis of structurally similar compounds, and established methodologies to offer researchers, scientists, and drug development professionals a robust framework for anticipating its behavior in various solvent systems. This guide details the molecular characteristics of this compound that influence its solubility, provides a qualitative prediction of its solubility in a range of solvents, and outlines a detailed experimental protocol for precise solubility determination.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is an aromatic compound characterized by an ethoxy group and an ethynyl group attached to a benzene ring at the meta positions. The interplay of these functional groups dictates its overall polarity, hydrogen bonding capacity, and ultimately, its solubility in different media. The ethoxy group introduces a degree of polarity and a hydrogen bond acceptor site, while the ethynyl group is largely nonpolar. The aromatic ring itself contributes to the nonpolar character of the molecule.

A critical aspect of understanding the solubility of a compound is the principle of "like dissolves like." This adage suggests that substances with similar polarities are more likely to be soluble in one another. Therefore, a thorough examination of the molecular properties of this compound is paramount for predicting its solubility profile.

Theoretical Solubility Assessment

Analysis of Structural Analogues

We can draw valuable insights from the known properties of its constitutional isomer, 1-ethoxy-4-ethynylbenzene, and the closely related 1-methoxy-3-ethynylbenzene.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Topological Polar Surface Area (Ų) |

| 1-Ethoxy-4-ethynylbenzene | C₁₀H₁₀O | 146.19 | 2.7 | 0 | 1 | 9.2 |

| 1-Methoxy-3-ethynylbenzene | C₉H₈O | 132.16 | 2.5 | 0 | 1 | 9.2 |

Data sourced from PubChem.[1][2]

The XLogP3 value, a computed measure of lipophilicity, for both analogues is in the range of 2.5-2.7, suggesting a predominantly nonpolar character. The presence of a single hydrogen bond acceptor (the oxygen atom in the ether linkage) and no hydrogen bond donors indicates a limited capacity for strong interactions with protic solvents. The topological polar surface area (TPSA) of 9.2 Ų is relatively small, further supporting the molecule's overall low polarity.

Predicted Solubility of this compound

Based on the analysis of its structural features and analogues, this compound is predicted to be:

-

Highly soluble in nonpolar and weakly polar aprotic solvents such as:

-

Toluene

-

Hexane

-

Diethyl ether

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Chloroform

-

-

Moderately soluble in polar aprotic solvents like:

-

Acetone

-

Ethyl acetate

-

-

Slightly soluble to insoluble in polar protic solvents, including:

-

Methanol

-

Ethanol

-

Water

-

The ethoxy group may provide some limited interaction with polar solvents, but the dominant nonpolar character of the benzene ring and the ethynyl group will likely govern its solubility, favoring dissolution in nonpolar environments.

Experimental Determination of Solubility

To obtain precise and quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringes and syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

For finer separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method.

-

Quantify the concentration of this compound in the sample by comparing its response to a calibration curve prepared from standard solutions of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation: A Framework for Reporting

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

| Solvent | Solvent Polarity | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Diethyl Ether | Weakly Polar | 25 | ||

| Dichloromethane | Weakly Polar | 25 | ||

| Tetrahydrofuran | Weakly Polar | 25 | ||

| Ethyl Acetate | Moderately Polar | 25 | ||

| Acetone | Moderately Polar | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Water | Polar Protic | 25 |

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework for understanding and predicting the solubility of this compound in common organic solvents. The provided experimental protocol offers a robust methodology for obtaining precise quantitative data. For researchers in drug discovery and development, a thorough understanding of a compound's solubility is a critical first step in formulation and delivery strategies. Future work should focus on the experimental validation of these predictions to create a complete and empirically verified solubility profile for this compound.

References

-

PubChem. 1-Ethoxy-4-ethynylbenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Ethynyl-3-methoxybenzene. National Center for Biotechnology Information. [Link]

Sources

Commercial availability and suppliers of "1-Ethoxy-3-ethynylbenzene"

An In-depth Technical Guide to 1-Ethoxy-3-ethynylbenzene for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling this compound

This compound (CAS No. 922735-06-6) is a specialized aromatic organic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and an ethynyl group (-C≡CH) at the meta-positions. This unique arrangement of an electron-donating ether group and a reactive terminal alkyne makes it a valuable and versatile building block in modern organic synthesis. Its molecular formula is C₁₀H₁₀O, with a molecular weight of approximately 146.19 g/mol .[]

For researchers in medicinal chemistry and materials science, the terminal alkyne functionality serves as a linchpin for a variety of coupling reactions, most notably the Nobel Prize-winning "click chemistry," enabling the facile construction of complex molecular architectures. The ethoxy group, in turn, modulates the electronic properties and lipophilicity of the phenyl ring, which can be a critical parameter in tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic pathway, and its applications in the field of drug discovery.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 922735-06-6 | BOC Sciences[] |

| Molecular Formula | C₁₀H₁₀O | BOC Sciences[] |

| Molecular Weight | 146.19 g/mol | BOC Sciences[] |

| IUPAC Name | This compound | --- |

| SMILES | CCOC1=CC=CC(=C1)C#C | BOC Sciences[] |

| InChI | InChI=1S/C10H10O/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8H,4H2,2H3 | BOC Sciences[] |

| InChI Key | GXHPKYAAABZZRJ-UHFFFAOYSA-N | BOC Sciences[] |

Commercial Availability and Sourcing

This compound is classified as a specialty chemical, primarily available in research and development quantities. It is not typically stocked in bulk but can be procured from a select number of specialized global suppliers who often cater to the pharmaceutical and biotechnology industries. When procuring this reagent, researchers should prioritize suppliers that provide a comprehensive Certificate of Analysis (CoA) to ensure material identity and purity.

| Supplier | Product Name | Purity | Notes |

| BOC Sciences | 1-Ethoxy-3-ethynyl-benzene | Not specified | A global supplier of a wide range of research chemicals and pharmaceutical ingredients.[] |

| American Elements | This compound | Not specified | Specializes in advanced materials and can supply research and commercial quantities.[2] |

Procurement Guidance for Researchers:

-

Verify CAS Number: Always confirm the CAS number (922735-06-6) when placing an order to avoid procuring isomers like 1-Ethoxy-4-ethynylbenzene.

-

Request Certificate of Analysis (CoA): A CoA is essential for scientific integrity. It should provide data from analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS or HPLC to confirm the structure and purity of the compound.

-

Inquire About Lead Times: As a specialty chemical, this compound may be synthesized on demand. It is crucial to inquire about lead times to align with experimental schedules.

Synthetic Methodology: A Plausible Approach

While proprietary synthesis methods are common, a logical and widely practiced route to substituted phenylacetylenes involves the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

A plausible synthetic workflow for this compound would start from the commercially available precursor, 1-bromo-3-ethoxybenzene.

Experimental Protocol: Conceptual Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-bromo-3-ethoxybenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).

-

Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) and tetrahydrofuran (THF).

-

Alkyne Addition: Introduce the alkyne source. For safety and stability, a protected alkyne such as trimethylsilylacetylene (TMSA) (1.2-1.5 eq.) is often used.

-

Reaction Conditions: Heat the reaction mixture, typically between 50-80 °C, and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Deprotection: Once the coupling is complete, the trimethylsilyl (TMS) protecting group must be removed. This is readily achieved by adding a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol, to the reaction mixture at room temperature.

-

Workup and Purification: After deprotection, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified using column chromatography to yield pure this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile scaffold. The terminal alkyne is a gateway to a multitude of chemical transformations.

1. Click Chemistry and Bioconjugation: The ethynyl group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne (this compound) and an azide-functionalized molecule. In drug development, this is used for:

-

Lead Optimization: Rapidly generating libraries of compounds by coupling the core scaffold to various azide-containing fragments to explore structure-activity relationships (SAR).

-

Bioconjugation: Attaching the molecule to larger biomolecules like peptides or antibodies to create targeted drug delivery systems or probes.

2. Synthesis of Heterocyclic Scaffolds: Terminal alkynes are precursors to a wide array of nitrogen-containing heterocycles that are prevalent in FDA-approved drugs.[3] For instance, they can be used to synthesize triazoles, pyrazoles, and other ring systems that are known to interact with biological targets. The 1,2,4-triazole nucleus, for example, is known to chelate ions and form hydrogen bonds with enzymes involved in cancer pathways.[3]

3. Building Block for Complex Target Molecules: Beyond click chemistry, the ethynyl group can participate in Sonogashira couplings, Cadiot-Chodkiewicz couplings, and various cyclization reactions. This enables chemists to build more elaborate molecular frameworks, using this compound as a foundational piece in a multi-step synthesis targeting a complex active pharmaceutical ingredient (API). For instance, its structure could be incorporated into inhibitors of enzymes like histone demethylase LSD1, a target in cancer therapy.[3]

Caption: Use of this compound in library synthesis via click chemistry.

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for this compound was not found in the public domain, general precautions for handling substituted phenylacetylenes should be strictly followed. Related compounds are often classified with hazards such as flammability, skin and eye irritation, and potential respiratory irritation.[4][5][6]

General Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers are required to consult the supplier-provided SDS upon receipt of the material for specific and authoritative safety information.

Conclusion

This compound represents a highly enabling, albeit specialized, chemical tool for professionals in drug discovery and organic synthesis. Its commercial availability from niche suppliers, combined with its versatile reactivity centered on the terminal alkyne, positions it as a valuable starting material for creating novel molecular entities. A thorough understanding of its properties, procurement channels, and synthetic applications allows researchers to strategically incorporate this building block into their research and development programs, accelerating the path toward new therapeutic agents and advanced materials.

References

- Angene Chemical. (2021-05-01). Safety Data Sheet: 1-Ethynyl-3-(trifluoromethoxy)benzene.

-

American Elements. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775124, 1-Ethoxy-4-ethynylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640753, 1-Ethynyl-3-methoxybenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13301833, 1-Ethyl-3-ethynylbenzene. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules, 27(16), 5123. Retrieved from [Link]

Sources

Reactivity of the ethynyl group in "1-Ethoxy-3-ethynylbenzene"

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 1-Ethoxy-3-ethynylbenzene

Abstract

Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in constructing complex molecular architectures. This compound, an unsymmetrically substituted arylacetylene, presents a unique case study in reactivity, where the electronic nature of the aromatic substituent directly modulates the behavior of the ethynyl group. This technical guide provides an in-depth exploration of the key transformations involving the ethynyl moiety of this molecule. We will dissect the mechanistic underpinnings and provide field-proven protocols for three major classes of reactions: Palladium-catalyzed Sonogashira cross-coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Gold(I)-catalyzed cyclization reactions. The causality behind experimental choices, from catalyst selection to reaction conditions, is emphasized to provide a robust framework for application in pharmaceutical and materials science research.

Core Principles: Electronic Influence of the meta-Ethoxy Substituent

The reactivity of the ethynyl group in this compound is not dictated by the alkyne in isolation. The electronic properties of the entire molecule, particularly the influence of the meta-positioned ethoxy group, are critical.

An ethoxy group exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1][2]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi (π) system, donating electron density.[2]

In the meta position, the resonance effect does not extend to the carbon atom bearing the ethynyl group. Therefore, the electron-withdrawing inductive effect (-I) is the dominant influence on the alkyne. This has two primary consequences:

-

Increased Acidity: The inductive withdrawal of electron density slightly increases the acidity of the terminal acetylenic proton (C≡C-H), facilitating its removal by a base, which is a key step in many coupling reactions.

-

Modulated Nucleophilicity: While the alkyne's π-system remains a potent nucleophile, its reactivity is subtly tempered compared to an alkyne on a more electron-rich aromatic ring (e.g., a para-ethoxy substituted analog).

This balance of effects makes this compound a versatile and reactive substrate for a variety of transformations.

Caption: Electronic effects of the meta-ethoxy group on the ethynyl moiety.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides.[3][4] It is an exceptionally reliable method for synthesizing substituted alkynes and conjugated enynes, which are prevalent motifs in pharmaceuticals and organic materials.[3][5]

Mechanistic Rationale & Causality

The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[3] The choice of this methodology is predicated on its high efficiency and tolerance for a wide range of functional groups under relatively mild conditions.[3][5]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Copper Cycle: The terminal alkyne is deprotonated by an amine base. The resulting acetylide anion coordinates with a Cu(I) salt (typically CuI) to form a highly reactive copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers its acetylide group to the Pd(II) complex, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (Ar-C≡C-R) and regenerate the active Pd(0) catalyst.

The amine base is crucial; it not only deprotonates the alkyne but also serves as a solvent and ligand for the metal centers.

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Quantitative Data: Sonogashira Coupling of Arylacetylenes

The following table summarizes typical conditions for Sonogashira couplings involving arylacetylenes, providing a baseline for adapting protocols for this compound.

| Aryl Halide (R-X) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | >95 | [3] |

| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ / CuI | iPr₂NH | DMSO | 45 | ~90 | [6] |

| 1-Bromo-4-iodobenzene | PdCl₂(dppf) / CuI | TEA | DMF | 80 | 85-95 | [7] |

| Aryl Bromides | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | DIPEA | Dioxane | RT | 80-98 | [8] |

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl iodide.

Materials:

-

This compound (1.0 eq)

-

Aryl Iodide (1.1 eq)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

Copper(I) Iodide (CuI) (3-10 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Schlenk flask or sealed reaction vial, magnetic stirrer, nitrogen/argon line

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide, PdCl₂(PPh₃)₂ catalyst, and CuI.

-

Evacuate and backfill the flask with inert gas three times to ensure anaerobic conditions.

-

Add the anhydrous, degassed solvent via syringe, followed by the amine base. Stir for 5 minutes to form a homogeneous solution.

-

Add this compound dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C), monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the premier example of "click chemistry," a class of reactions known for their high yields, reliability, and simple execution.[9][10] This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[9][11]

Mechanistic Rationale & Causality

The uncatalyzed Huisgen cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exquisite control over the regioselectivity.[9][11]

-

Catalyst Generation: The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[12][13]

-

Copper Acetylide Formation: The Cu(I) species coordinates with the terminal alkyne, increasing the acidity of the acetylenic proton and facilitating the formation of a copper acetylide intermediate.

-

Coordination and Cyclization: The azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a stepwise cycloaddition process.

-

Product Release: The resulting copper triazolide intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst.

The use of accelerating and stabilizing ligands, such as THPTA, can protect the catalyst from oxidation and prevent damage to sensitive substrates, particularly in biological applications.[12][13]

Caption: Simplified workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data: CuAAC Reaction Conditions

The CuAAC reaction is robust and effective across a wide range of substrates.

| Alkyne Substrate | Azide Substrate | Copper Source | Ligand/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | None | tBuOH/H₂O | RT | >95 | [11] |

| Propargyl Alcohol | Azido-sugar | CuSO₄/NaAsc | THPTA | H₂O | RT | High | [12][13] |

| Various Alkynes | Various Azides | CuI | DIPEA | CH₂Cl₂ | RT | 80-98 | [9] |

| Protein-Alkyne | Azide-Fluorophore | CuSO₄/NaAsc | THPTA/DMSO | Buffer/DMSO | RT | High | [14] |

Experimental Protocol: CuAAC "Click" Reaction

This protocol provides a general method for the CuAAC reaction of this compound with an organic azide.

Materials:

-

This compound (1.0 eq)

-

Organic Azide (1.0-1.1 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (5-10 mol%)

-

Solvent system (e.g., 1:1 mixture of t-butanol and water)

-

Reaction vial, magnetic stirrer

Procedure:

-

In a reaction vial, dissolve this compound and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O).

-

In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

In another small vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the CuSO₄ solution. A color change (often to yellow-green) indicates the start of the reaction.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The product is often pure enough for subsequent use, but can be further purified by flash chromatography or recrystallization if necessary.

Gold-Catalyzed Cycloisomerization Reactions

Gold(I) complexes have emerged as exceptionally powerful catalysts for activating the alkyne C≡C triple bond.[15] Unlike palladium, which often engages in redox cycles, gold catalysts typically act as soft, carbophilic π-acids, activating the alkyne towards attack by a wide range of nucleophiles without a change in oxidation state.[16] This reactivity is particularly potent in intramolecular cyclization reactions of enynes (molecules containing both an alkene and an alkyne).

Mechanistic Rationale & Causality

While this compound itself will not undergo intramolecular cyclization, it is an ideal precursor for synthesizing enynes that will. The fundamental principle involves the Au(I)-catalyzed activation of the alkyne, making it highly electrophilic.

-

Alkyne Activation: A cationic Au(I) complex coordinates to the π-system of the alkyne.

-

Nucleophilic Attack: A tethered nucleophile, such as an alkene (in an enyne), attacks the activated alkyne. The regioselectivity of this attack (e.g., 5-exo-dig vs. 6-endo-dig) is a key feature.

-

Intermediate Formation: This initial cyclization typically leads to the formation of a highly reactive intermediate, often described as a cyclopropyl gold carbene or a vinylgold cation.[17][18]

-

Rearrangement/Termination: This intermediate can then undergo a variety of subsequent transformations, such as skeletal rearrangements, insertions, or trapping by other nucleophiles, leading to a diverse array of complex carbocyclic or heterocyclic products.[15][19]

The choice of a gold catalyst provides an atom-economical pathway to rapidly build molecular complexity from simple enyne precursors derived from this compound.

Caption: General pathway for Gold(I)-catalyzed enyne cycloisomerization.

Representative Gold-Catalyzed Transformations

This table illustrates the types of complex products that can be generated from enynes, for which this compound would be a suitable starting material for their synthesis.

| Enyne Type | Catalyst | Product Type | Key Feature | Reference |

| 1,6-Enyne | [Au(I)-NHC] | Bicyclo[3.1.0]hexane | 5-exo-dig cyclization | [17][19] |

| 1,5-Enyne | [Au(I)-PR₃] | Biscyclopropane | Trapping of carbene intermediate | [17] |

| 1,7-Enyne | [Au(I)-NHC] | Benzoxocine | 8-endo-dig cyclization | [19] |

| O-tethered 1,7-enyne | [Au(I)-NHC] | Substituted Furan | Cascade cyclization/rearrangement | [17] |

Conceptual Protocol: Synthesis and Cyclization of an Enyne

This protocol outlines the conceptual steps for using this compound to create and then cyclize an enyne.

Part A: Enyne Synthesis (via Sonogashira Coupling)

-

Couple this compound with a suitable vinyl halide containing a tether (e.g., 4-bromo-1-butene) using the Sonogashira protocol described in Section 2.3.

-

Purify the resulting 1,6-enyne product.

Part B: Gold-Catalyzed Cycloisomerization Materials:

-

Synthesized Enyne (1.0 eq)

-

Gold(I) catalyst (e.g., [IPrAu(NCMe)]SbF₆ or Ph₃PAuCl/AgSbF₆) (1-5 mol%)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane or Toluene)

-

Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the enyne substrate.

-

Dissolve the enyne in the anhydrous solvent.

-

In a separate container, weigh the gold catalyst (and silver salt activator, if needed) and add it to the reaction flask.

-

Stir the reaction at room temperature. These reactions are often very fast, proceeding to completion in minutes to a few hours. Monitor by TLC or ¹H NMR.

-

Upon completion, concentrate the reaction mixture directly onto silica gel.

-

Purify the product by flash column chromatography to isolate the desired carbocyclic structure.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The electronic influence of the meta-ethoxy group renders the terminal alkyne amenable to a host of powerful and reliable transformations. By understanding the core mechanistic principles of Sonogashira coupling, CuAAC click chemistry, and gold-catalyzed cyclizations, researchers can strategically leverage this molecule to construct complex, high-value compounds for applications ranging from drug discovery to advanced materials. The protocols and data provided herein serve as a robust starting point for the practical application and further exploration of the rich chemistry of this arylacetylene.

References

-

Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326–3350. [Link]

-

Gharib, A., & Asghari, S. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 13(41), 28891-28913. [Link]

-

Gharib, A., & Asghari, S. (2023). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 13(41), 28891-28913. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Kim, N., Kim, Y., Park, W., Sung, D., & Sung, S. (2009). Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. Organic Letters, 11(20), 4462–4465. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 1147, 159-170. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102879. [Link]

-

Garay-Ruiz, D., & Funes-Ardoiz, I. (2021). Puzzling Structure of the Key Intermediates in Gold(I)‐catalyzed Cyclization Reactions of Enynes and Allenenes. Chemistry – A European Journal, 27(64), 15949-15955. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethynyl-3-methoxybenzene. PubChem Compound Database. [Link]

-

Plenio, H., & Fleck, T. J. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 75(20), 6864–6874. [Link]

-

Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Royal Society of Chemistry. [Link]

-

Reddy, V. P., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(4), 491-494. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

LabTAG by GA International. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

-

Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

-

Redalyc. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Redalyc. [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. redalyc.org [redalyc.org]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. jenabioscience.com [jenabioscience.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]

An In-depth Technical Guide on the Electronic Effects of the Ethoxy Group on the Alkyne in "1-Ethoxy-3-ethynylbenzene"

This guide provides a comprehensive analysis of the electronic influence of a meta-positioned ethoxy group on the terminal alkyne functionality in 1-ethoxy-3-ethynylbenzene. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of substituent effects on molecular reactivity and properties.

Foundational Principles: Electronic Effects in Aromatic Systems

In organic chemistry, the reactivity and properties of a molecule are profoundly influenced by the distribution of electron density within its structure. Substituents on an aromatic ring can significantly alter this distribution through two primary mechanisms: inductive and resonance effects.[1][2][3]

-

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms.[1][3] Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).[1] The influence of the inductive effect diminishes with distance.

-

Resonance Effect (R or M): This effect involves the delocalization of π electrons across a conjugated system.[1][2] Electron-donating groups by resonance (+R) have lone pairs of electrons that can be delocalized into the π system, increasing electron density. Conversely, electron-withdrawing groups by resonance (-R) pull electron density out of the π system. Generally, the resonance effect is considered more influential than the inductive effect when they are in opposition.[1][4][5]

The Duality of the Ethoxy Group's Electronic Nature

The ethoxy group (-OCH₂CH₃) exhibits a dual electronic character, exerting both inductive and resonance effects that can act in opposing directions.[4]

-

Inductive Effect (-I): The oxygen atom in the ethoxy group is more electronegative than carbon. Consequently, it withdraws electron density from the benzene ring through the sigma bond, creating a -I effect.[4][6]

-

Resonance Effect (+R): The oxygen atom also possesses lone pairs of electrons that can be delocalized into the aromatic π system.[1][4] This donation of electron density into the ring constitutes a +R effect.

When an ethoxy group is attached to a benzene ring, the resonance effect generally predominates, making it an overall electron-donating group, particularly at the ortho and para positions.[1][4]

Analysis of this compound: A Meta-Substituted System

In this compound, the ethoxy group is positioned meta to the ethynyl group (-C≡CH). This specific orientation is crucial in determining the net electronic effect on the alkyne.

Inductive Effect on the Alkyne

The electron-withdrawing inductive effect (-I) of the ethoxy group will polarize the sigma bonds of the benzene ring, leading to a slight decrease in electron density across the entire ring, including the carbon atom attached to the alkyne.

Resonance Effect in the Meta Position

Crucially, the resonance effect of the ethoxy group does not directly extend to the meta position. The delocalization of the oxygen's lone pairs increases electron density primarily at the ortho and para positions. The meta position is not part of this direct conjugation.

Net Electronic Influence on the Alkyne

Given that the resonance-donating effect does not significantly impact the meta position, the inductive-withdrawing effect (-I) of the ethoxy group is the dominant electronic influence on the ethynyl substituent in this compound. This results in a slight decrease in electron density at the alkyne, making it more electron-deficient compared to unsubstituted phenylacetylene.

Caption: Electronic effects in this compound.

Experimental and Spectroscopic Probes of Electronic Effects

Several analytical techniques can be employed to experimentally verify and quantify the electronic influence of the ethoxy group on the alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shift of the acetylenic proton (-C≡C-H) is sensitive to the electron density around it. An electron-withdrawing effect from the ethoxy group would lead to a deshielding of this proton, resulting in a downfield shift (higher ppm value) compared to phenylacetylene.

-

¹³C NMR: The chemical shifts of the acetylenic carbons (C≡C) would also be affected. A decrease in electron density should cause a downfield shift for these carbons.

Infrared (IR) Spectroscopy

The C≡C and ≡C-H stretching frequencies in the IR spectrum can provide insights into the electronic environment of the alkyne.[7][8] An electron-withdrawing substituent generally leads to a slight increase in the C≡C stretching frequency.

Acidity of the Terminal Alkyne

The acidity of the terminal alkyne proton is a direct measure of the stability of its conjugate base, the acetylide anion.[9][10][11] An electron-withdrawing group stabilizes the negative charge of the acetylide, thereby increasing the acidity of the alkyne. This can be quantified by measuring the pKa.

| Compound | Expected Effect of Substituent | Predicted pKa Change |

| Phenylacetylene | Reference | ~25 |

| This compound | -I effect of ethoxy group | Lower pKa (more acidic) |

| 1-Ethoxy-4-ethynylbenzene | +R effect of ethoxy group | Higher pKa (less acidic) |

Hammett Equation Analysis

Implications for Chemical Reactivity

The net electron-withdrawing nature of the meta-ethoxy group in this compound has significant implications for the reactivity of the alkyne.

Electrophilic Addition Reactions

Alkynes, being electron-rich, readily undergo electrophilic addition reactions.[10][13][14] The decreased electron density of the alkyne in this compound will likely decrease its reactivity towards electrophiles compared to phenylacetylene.

Nucleophilic Reactions

The increased acidity of the terminal alkyne makes it more susceptible to deprotonation by a strong base to form the corresponding acetylide anion.[9][11] This enhanced ease of formation of the nucleophilic acetylide can facilitate subsequent reactions, such as alkylation or addition to carbonyl compounds.

Cycloaddition Reactions

The electronic nature of the alkyne is a critical factor in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. An electron-deficient alkyne can exhibit altered reactivity and regioselectivity in these reactions.

Experimental Protocols

Protocol for Deprotonation and Alkylation of this compound

Objective: To demonstrate the enhanced acidity of the terminal alkyne and its utility in C-C bond formation.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add iodomethane (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.